molecular formula C22H23N3O4 B7696188 N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide

Cat. No. B7696188
M. Wt: 393.4 g/mol
InChI Key: WQPMACUQHWPSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide involves the binding of the compound to specific receptors or enzymes in the body. This binding leads to the activation or inhibition of certain biological pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific biological pathway that it targets. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide in lab experiments is its versatility. It can be used for various applications, including as a fluorescent probe and as a potential therapeutic agent. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases. Additionally, further research can be conducted to better understand the mechanism of action of this compound and its potential interactions with other biological molecules.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been achieved through various methods, including the reaction of 2-hydroxy-7-methylquinoline with 4-nitrobenzoyl chloride and tert-butylamine in the presence of a base. Other methods involve the use of 4-nitrobenzoic acid and tert-butylamine in the presence of a coupling reagent, such as EDC or DCC.

Scientific Research Applications

N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has also been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-5-6-16-12-17(20(26)23-19(16)11-14)13-24(22(2,3)4)21(27)15-7-9-18(10-8-15)25(28)29/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPMACUQHWPSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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